2-Thiazolidinone 2-Thiazolidinone 2-Thiazolidone can be directly used as a fungicide, insecticide, plant growth regulator, is an important pesticide, medicine and dye intermediates, is an important intermediate of excellent nematocide thiazolidophos. 2-Thiazolidinone is used in the synthesis of (S)-4-iso-butylthiazolidin-2-one and (S)-4-benzylthiazolidin-2-one that show inhibitive activities against Candida albicans and Escherichia coli. 2-Thiazolidinone is not only a useful intermediate, but also has good fungicidal activities toward various plant disease fungus. 2-Thiazolidinone was synthesized by the exchange reaction between the oxygen of chloroethanol and sulphur atom of 2-thiazolidinethione.
Brand Name: Vulcanchem
CAS No.: 2682-49-7
VCID: VC20850718
InChI: InChI=1S/C3H5NOS/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
SMILES: C1CSC(=O)N1
Molecular Formula: C3H5NOS
Molecular Weight: 103.15 g/mol

2-Thiazolidinone

CAS No.: 2682-49-7

Cat. No.: VC20850718

Molecular Formula: C3H5NOS

Molecular Weight: 103.15 g/mol

Purity: 95%;98% can be customized

* For research use only. Not for human or veterinary use.

2-Thiazolidinone - 2682-49-7

Specification

Description 2-Thiazolidone can be directly used as a fungicide, insecticide, plant growth regulator, is an important pesticide, medicine and dye intermediates, is an important intermediate of excellent nematocide thiazolidophos. 2-Thiazolidinone is used in the synthesis of (S)-4-iso-butylthiazolidin-2-one and (S)-4-benzylthiazolidin-2-one that show inhibitive activities against Candida albicans and Escherichia coli. 2-Thiazolidinone is not only a useful intermediate, but also has good fungicidal activities toward various plant disease fungus. 2-Thiazolidinone was synthesized by the exchange reaction between the oxygen of chloroethanol and sulphur atom of 2-thiazolidinethione.
CAS No. 2682-49-7
Molecular Formula C3H5NOS
Molecular Weight 103.15 g/mol
IUPAC Name 1,3-thiazolidin-2-one
Standard InChI InChI=1S/C3H5NOS/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
Standard InChI Key SLYRGJDSFOCAAI-UHFFFAOYSA-N
SMILES C1CSC(=O)N1
Canonical SMILES C1CSC(=O)N1
Appearance white or light yellow crystal
Boiling Point 247°C (1bar);160°C (20 torr)
Melting Point 53°C

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